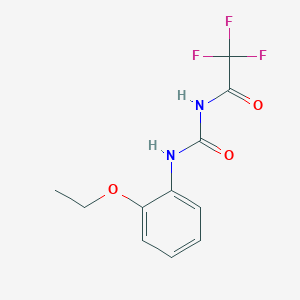

N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea, also known as EFU, is a synthetic compound that has been extensively studied for its potential use in scientific research. EFU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.27 g/mol. This compound has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and drug development.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea is based on its ability to inhibit the activity of enzymes and proteins. N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea binds to the active site of these enzymes and disrupts their function, leading to a decrease in their activity. The inhibition of enzymes by N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea has been found to be reversible, which allows for the study of enzyme kinetics and the determination of enzyme inhibition constants.

Biochemical and Physiological Effects

N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea has been found to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea has been found to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the NF-kB pathway. N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea is its high potency as an enzyme inhibitor. N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea has been found to be effective at inhibiting several enzymes at low concentrations, which makes it a valuable tool for studying enzyme function. However, one of the limitations of N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea is its potential for off-target effects. N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea has been found to inhibit several enzymes that are not its primary targets, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea. One area of interest is the development of N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the use of N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea as a potential therapeutic agent for the treatment of various diseases, including Alzheimer's disease and cancer. Additionally, the use of N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea in combination with other drugs or therapies may enhance its therapeutic potential. Further research is needed to fully explore the potential applications of N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea in scientific research and drug development.

Conclusion

In conclusion, N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and drug development. N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea is a potent inhibitor of several enzymes and has been found to have anti-inflammatory and antioxidant properties. While there are some limitations to the use of N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea in scientific research, there are several potential future directions for research on this compound. Overall, N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea is a valuable tool for studying enzyme function and has potential therapeutic applications.

Synthesis Methods

N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea can be synthesized through a series of chemical reactions involving the reaction of 2-ethoxyaniline with trifluoroacetic anhydride and urea. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea. The synthesis of N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea has been well documented in the scientific literature, and the compound can be obtained in high purity and yield.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea has been extensively studied for its potential use in scientific research. One of the primary applications of N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea is in the field of biochemistry, where it has been used as a tool for studying the function of various enzymes and proteins. N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, and their inhibition by N-(2-ethoxyphenyl)-N'-(trifluoroacetyl)urea can provide insights into their function and potential therapeutic targets.

properties

Molecular Formula |

C11H11F3N2O3 |

|---|---|

Molecular Weight |

276.21 g/mol |

IUPAC Name |

N-[(2-ethoxyphenyl)carbamoyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C11H11F3N2O3/c1-2-19-8-6-4-3-5-7(8)15-10(18)16-9(17)11(12,13)14/h3-6H,2H2,1H3,(H2,15,16,17,18) |

InChI Key |

SGPJGDVCIRWIRO-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)NC(=O)C(F)(F)F |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)

![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)

![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)

![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)

![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)

![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)